

# Cy7 NHS Ester: A Comprehensive Guide for Flow Cytometry Applications

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## Compound of Interest

Compound Name: Cy7 NHS ester

Cat. No.: B14097242

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## Introduction

Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye that has become an indispensable tool for researchers and scientists in various fields, including immunology, oncology, and drug development.[1] Its emission in the NIR spectrum (typically around 776 nm) offers significant advantages for flow cytometry applications, including reduced autofluorescence from biological samples and deeper tissue penetration, making it particularly valuable for in vivo imaging and the analysis of rare cell populations.[1][2] This document provides detailed application notes and experimental protocols for the successful use of **Cy7 NHS ester** in flow cytometry, from antibody conjugation to cell staining and analysis.

## Key Properties of Cy7 NHS Ester

**Cy7 NHS ester** is an amine-reactive dye that readily forms stable covalent bonds with primary amines on proteins, such as the lysine residues of antibodies.[1] The key characteristics of Cy7 and its tandem dyes commonly used in flow cytometry are summarized below.

Parameter	Recommended Value/Range	Notes
Excitation Maximum (nm)	~750 - 756	[1][3]
Emission Maximum (nm)	~776 - 779	[1][3]
Common Laser Line(s) (nm)	633, 640	[4]
Molecular Weight	~627 g/mol	[3]
Reactive Group	N-hydroxysuccinimide (NHS) ester	Reacts with primary amines.[1]
Solubility	Soluble in organic solvents (DMSO, DMF)	

Table 1: Spectroscopic and Chemical Properties of **Cy7 NHS Ester**. This table provides a summary of the key characteristics of **Cy7 NHS ester** relevant to its use in flow cytometry.

## Tandem Dyes for Multicolor Flow Cytometry

Cy7 is frequently used as an acceptor fluorophore in tandem dyes, such as PE-Cy7 and APC-Cy7. In these conjugates, the donor molecule (PE or APC) is excited by a laser and transfers its energy to Cy7 via Förster Resonance Energy Transfer (FRET), which then emits light at its characteristic longer wavelength.[4] This large Stokes shift is a significant advantage in designing complex multicolor flow cytometry panels.[4]

Fluorochrome	Excitation Max (nm)	Emission Max (nm)	Common Laser Line(s) (nm)	Relative Brightness
PE-Cy7	565	~774 - 785	488, 532, 561	Very Bright (4)
APC-Cy7	650	~785	633, 640	Bright (2)

Table 2: Spectroscopic Properties of Common Cy7 Tandem Dyes. This table outlines the spectral properties of commonly used Cy7 tandem conjugates in flow cytometry.[4]

## Experimental Protocols

### Protocol 1: Antibody Labeling with Cy7 NHS Ester

This protocol describes the conjugation of **Cy7 NHS ester** to a purified antibody. It is crucial to start with an antibody in an amine-free buffer.

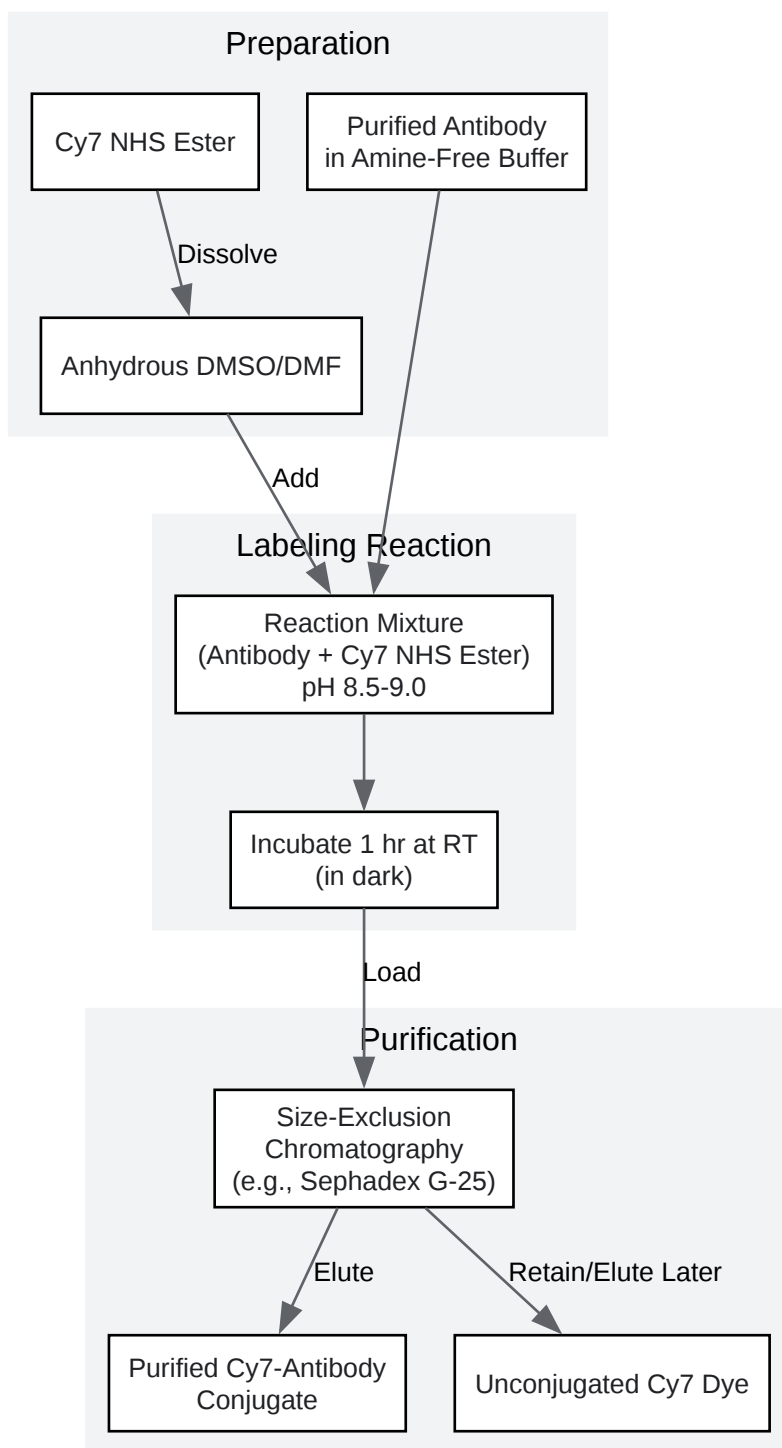
Materials:

- Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)[1]
- **Cy7 NHS Ester**[5]
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5]
- Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.0)[5]
- Purification Column (e.g., Sephadex G-25)[5]
- Storage Buffer (PBS with 0.1% BSA and 0.02-0.05% sodium azide)[5]

Procedure:

- Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). [5] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a spin column.[5] The antibody concentration should be between 2-10 mg/mL.[1]
- Prepare **Cy7 NHS Ester** Stock Solution: Immediately before use, dissolve the **Cy7 NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]
- Labeling Reaction:
  - Adjust the pH of the antibody solution to 8.5-9.0 by adding the reaction buffer (typically 1/10th of the antibody solution volume).[1]
  - Add the **Cy7 NHS ester** stock solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a common starting point.[6]

- Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[\[6\]](#)
- Purification of the Conjugate:
  - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[\[6\]](#)
  - Apply the reaction mixture to the column.[\[7\]](#)
  - Elute the conjugate with PBS (pH 7.2-7.4). The first colored fraction will be the labeled antibody.[\[5\]](#)[\[7\]](#)
- Storage: Store the purified Cy7-conjugated antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[\[8\]](#)



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*Workflow for labeling antibodies with **Cy7 NHS ester**.*

## Protocol 2: Cell Staining for Flow Cytometry

This protocol provides a general procedure for staining cell surface markers using a Cy7-conjugated antibody.

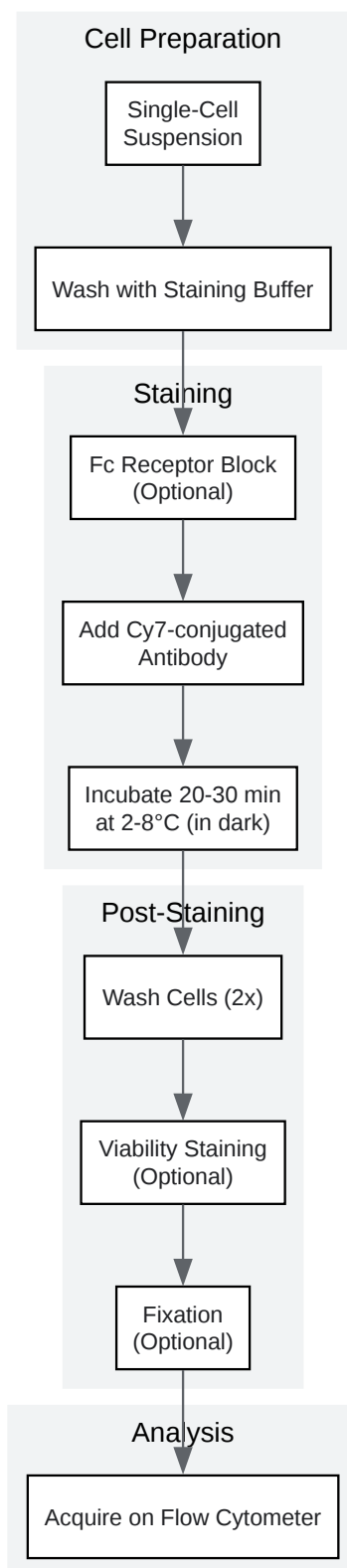
Materials:

- Single-cell suspension (e.g., PBMCs)
- Cy7-conjugated primary antibody
- Isotype control for the Cy7-conjugated antibody[4]
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS and 0.05% sodium azide)[4]
- Fc Receptor Blocking Solution (optional but recommended)[4]
- Viability Dye (with a different emission spectrum, optional)[4]
- Fixation Buffer (e.g., 1-4% PFA in PBS, if required)[4]

Procedure:

- Cell Preparation: Start with a single-cell suspension. Wash the cells once with cold Flow Cytometry Staining Buffer.[9]
- Fc Receptor Blocking (Optional): If your cells express Fc receptors, incubate them with an Fc blocking solution for 10-15 minutes at 2-8°C to reduce non-specific antibody binding.[9]
- Antibody Staining:
  - Add the predetermined optimal concentration of the Cy7-conjugated antibody to the cells.
  - Incubate for 20-30 minutes at 2-8°C, protected from light.[9]
- Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes between washes.[9]
- Viability Staining (Optional): If a viability dye is used, follow the manufacturer's protocol for staining.

- Fixation (Optional): If cells need to be fixed, resuspend them in a fixation buffer and incubate according to the recommended protocol.
- Data Acquisition: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer equipped with the necessary lasers and filters for Cy7 detection.[\[4\]](#)



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